Solvent Yellow 98

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

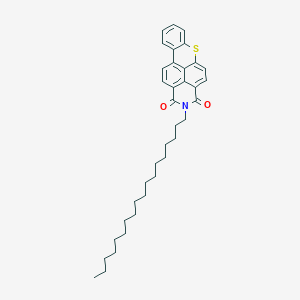

14-octadecyl-8-thia-14-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,9,11,16(20),17-octaene-13,15-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H45NO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-26-37-35(38)29-23-22-28-27-20-17-18-21-31(27)40-32-25-24-30(36(37)39)33(29)34(28)32/h17-18,20-25H,2-16,19,26H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDQLECBCTASDOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=CC=CC=C5S4)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H45NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065314 | |

| Record name | Fluorescent Yellow 3G | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

555.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12671-74-8, 27870-92-4 | |

| Record name | Solvent Yellow 98 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12671-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Thioxantheno(2,1,9-def)isoquinoline-1,3(2H)-dione, 2-octadecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012671748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Octadecyl-1H-thioxantheno(2,1,9-def)isoquinoline-1,3(2H)-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027870924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione, 2-octadecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fluorescent Yellow 3G | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-octadecyl-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione, 2-octadecyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Solvent Yellow 98 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solvent Yellow 98, also known as Fluorescent Yellow 3G, is a synthetic organic dye notable for its vibrant greenish-yellow fluorescence and high thermal stability.[1][2][3] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and applications. All quantitative data are presented in structured tables for clarity and comparative analysis. Detailed experimental methodologies, where available in the public domain, are also provided.

Chemical Identity and Structure

This compound is chemically identified as 2-octadecyl-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione.[4][5] It belongs to the thioxanthene (B1196266) class of dyes.[6][7]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 14-octadecyl-8-thia-14-azapentacyclo[10.6.2.0²,⁷.0⁹,¹⁹.0¹⁶,²⁰]icosa-1(19),2,4,6,9,11,16(20),17-octaene-13,15-dione[4] |

| Synonyms | Fluorescent Yellow 3G, C.I. 56238[5][8][9] |

| CAS Number | 12671-74-8, 27870-92-4[4][8][9][10] |

| Molecular Formula | C₃₆H₄₅NO₂S[4][9][10][11][12] |

| Molecular Weight | 555.81 g/mol [4][9][10][12] |

| SMILES | CCCCCCCCCCCCCCCCCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=CC=CC=C5S4)C1=O[10] |

Below is a diagram illustrating the general synthesis workflow for this compound.

Caption: General Synthesis Workflow for this compound.

Physicochemical Properties

This compound is a greenish-yellow to yellow-orange powder.[5][8][11] It is characterized by its insolubility in water and good solubility in various organic solvents.[5][11][13]

Table 2: Physical Properties

| Property | Value |

| Appearance | Greenish yellow powder[2][8] |

| Melting Point | 267 °C[2][8] |

| Boiling Point | 699.9 °C at 760 mmHg[14][15] |

| Density | 0.64 g/cm³[2][8] |

| Flash Point | 377.1 °C[14][15] |

| Vapor Pressure | 1.94E-19 mmHg at 25°C[15] |

Table 3: Solubility at 20°C (g/L)

| Solvent | Solubility |

| Acetone | 2.2[2][8][13] |

| Butyl Acetate | 1.6[2][8][13] |

| Methylbenzene | 53.9[2][8][13] |

| Dichloromethane | 186.3[2][8][13] |

| Ethyl Alcohol | 1.1[2][8][13] |

Table 4: Resistance and Fastness Properties

| Property | Rating/Value |

| Light Fastness in PS | 6-7 (on a scale of 1-8, where 8 is superior)[16][2][7][8] |

| Heat Resistance in PS | 300 °C[16][2][7][8] |

| Acid Resistance | 5[17] |

| Alkali Resistance | 5[17][18] |

| Water Resistance | 5[17] |

Experimental Protocols

General Synthesis Method

A common manufacturing method for this compound involves a multi-step chemical synthesis.[6][9][13][15][19]

Protocol:

-

Etherification: 4-Nitro[10][15]naphthalic anhydride is reacted with 2-Aminobenzenethiol.[9][11]

-

Amination and Imidization: The resulting thioether is then reacted with Octadecylamine to form an naphthalimide intermediate.[9][11][13][15]

-

Diazotization: The free amino group of the intermediate is diazotized using sodium nitrite.[9][13][15]

-

Ring Closure: A ring closure reaction is induced in the presence of copper sulfate monohydrate.[9][13][15]

-

Purification: The crude product is boiled with soda (liquid alkali treatment) to yield the final product.[9][13][15]

-

Final Processing: The product is then filtered, dried, and crushed to obtain the finished powder.[15]

The logical relationship of the synthesis steps is visualized below.

Caption: Logical Flow of this compound Synthesis.

Applications

This compound is widely used as a coloring agent in various industries due to its excellent solubility in organic solvents and vibrant fluorescence.[1][5]

-

Plastics: It is extensively used for coloring a wide range of plastics, including polystyrene (PS), high-impact polystyrene (HIPS), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), polycarbonate (PC), polyvinyl chloride (RPVC), polymethyl methacrylate (B99206) (PMMA), styrene-acrylonitrile (SAN), acrylonitrile styrene (AS), and polyethylene (B3416737) terephthalate (B1205515) (PET).[2][8][13][19]

-

Fibers: The dye is suitable for coloring polyester (B1180765) and polyamide (PA6) fibers, though its use in PA66 is limited.[1][5]

-

Inks and Coatings: Its fluorescent properties make it a valuable component in fluorescent inks.[16][7][8]

-

Specialty Applications: It is also used in guideboard survival suits and has been reported in a patent for a non-destructive testing aerosol to detect microcracks.[2][7][8]

Safety and Handling

For detailed safety and handling information, it is recommended to consult the Safety Data Sheet (SDS). General precautions include avoiding contact with skin and eyes, preventing dust formation, and ensuring adequate ventilation during handling.[20][21] Store in a tightly closed container in a dry, cool, and well-ventilated place.[21]

References

- 1. nbinno.com [nbinno.com]

- 2. dayglo.in [dayglo.in]

- 3. China this compound / CAS 12671-74-8/27870-92-4 factory and manufacturers | Precise Color [precisechem.com]

- 4. 2-octadecyl-1H-thioxantheno(2,1,9-def)isoquinoline-1,3(2H)-dione | C36H45NO2S | CID 119733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [jnogilvychem.com]

- 6. This compound 12671-74-8, China this compound 12671-74-8 Manufacturers, China this compound 12671-74-8 Suppliers [chemnet.com]

- 7. union-pigment.com [union-pigment.com]

- 8. epsilonpigments.com [epsilonpigments.com]

- 9. worlddyevariety.com [worlddyevariety.com]

- 10. This compound | 12671-74-8 | FS167633 | Biosynth [biosynth.com]

- 11. This compound | 12671-74-8 [chemicalbook.com]

- 12. scbt.com [scbt.com]

- 13. This compound - Fluorescent Yellow 3G - Rosaplast Yellow F5G from Emperor Chem [emperordye.com]

- 14. This compound - Safety Data Sheet [chemicalbook.com]

- 15. echemi.com [echemi.com]

- 16. This compound|CAS NO.12671-74-8/27870-92-4 [xcolorpigment.com]

- 17. Solvent yellow 98 - SOLVENT YELLOW - L COLOR [l-color.com]

- 18. elitepigment.com [elitepigment.com]

- 19. Solvent Dyes this compound for Plastic (CAS. No 12671-74-8) [colorbloomdyes.com]

- 20. Page loading... [wap.guidechem.com]

- 21. echemi.com [echemi.com]

Technical Guide: Physicochemical Characterization of Solvent Yellow 98

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Yellow 98 is a fluorescent dye characterized by its vibrant yellow-orange hue and solubility in organic solvents.[1] Its high heat resistance and good light fastness make it suitable for a variety of industrial applications, including the coloring of plastics and in the formulation of fluorescent inks.[2][3][4] This guide provides a detailed overview of its core physicochemical properties, with a specific focus on its molecular weight and the experimental procedures for its determination.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below. This information is crucial for its application in materials science and for quality control purposes.

| Property | Value | References |

| Molecular Weight | 555.81 g/mol | [5][6][7][8] |

| Molecular Formula | C₃₆H₄₅NO₂S | [1][5][6][8] |

| CAS Number | 12671-74-8, 27870-92-4 | [4][5][9] |

| Appearance | Yellow-orange powder | [1][9] |

| Melting Point | 267 °C | [4] |

| Heat Resistance (in PS) | 300 °C | [4] |

| Density | 0.64 g/cm³ | [4] |

| Chemical Name | 2-Octadecyl-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione | [6][10] |

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

The accurate determination of molecular weight is fundamental for the characterization of chemical compounds. Mass spectrometry (MS) is a highly precise technique for this purpose, identifying molecules based on their mass-to-charge ratio (m/z).[11] The following protocol outlines a general procedure for determining the molecular weight of this compound using High-Resolution Mass Spectrometry (HRMS) with an Electrospray Ionization (ESI) source.

Objective: To determine the precise molecular weight of a this compound sample.

Materials and Reagents:

-

This compound sample

-

HPLC-grade methanol (B129727) or a suitable organic solvent in which the dye is soluble (e.g., dichloromethane)[4]

-

Calibrant solution for the mass spectrometer (e.g., sodium trifluoroacetate)

-

Microsyringes and vials

-

High-Resolution Mass Spectrometer with ESI source

Procedure:

-

Sample Preparation:

-

Accurately weigh a small amount of the this compound sample (approximately 1 mg).

-

Dissolve the sample in 1 mL of HPLC-grade methanol to create a stock solution of 1 mg/mL.

-

Perform a serial dilution of the stock solution with the same solvent to achieve a final concentration suitable for ESI-MS analysis (typically in the range of 1-10 µg/mL).

-

-

Instrument Calibration:

-

Calibrate the mass spectrometer according to the manufacturer's instructions using a standard calibrant solution. This ensures high mass accuracy for the measurement.

-

-

Sample Infusion and Ionization:

-

Introduce the diluted this compound solution into the ESI source via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

-

The sample is nebulized and ionized in the ESI source, generating protonated molecules [M+H]⁺.

-

-

Mass Analysis:

-

Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., m/z 100-1000).

-

The high-resolution analyzer (such as a Time-of-Flight or Orbitrap) will separate the ions based on their m/z ratio.

-

-

Data Processing and Interpretation:

-

Process the acquired spectrum to identify the peak corresponding to the protonated molecule of this compound.

-

Given the molecular formula C₃₆H₄₅NO₂S, the expected monoisotopic mass is approximately 555.3171 g/mol . The instrument should detect an ion at an m/z value corresponding to this mass plus the mass of a proton.

-

Compare the experimentally measured m/z value with the theoretically calculated value to confirm the identity and determine the molecular weight with high precision.

-

Visualizations

The following diagrams illustrate key workflows relevant to the characterization of this compound.

Caption: Experimental workflow for determining the molecular weight of this compound.

References

- 1. This compound | 12671-74-8 [chemicalbook.com]

- 2. This compound|CAS NO.12671-74-8/27870-92-4 [xcolorpigment.com]

- 3. union-pigment.com [union-pigment.com]

- 4. dayglo.in [dayglo.in]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. This compound [jnogilvychem.com]

- 7. This compound | 12671-74-8 | FS167633 | Biosynth [biosynth.com]

- 8. chembk.com [chembk.com]

- 9. This compound 12671-74-8, China this compound 12671-74-8 Manufacturers, China this compound 12671-74-8 Suppliers [chemnet.com]

- 10. 2-octadecyl-1H-thioxantheno(2,1,9-def)isoquinoline-1,3(2H)-dione | C36H45NO2S | CID 119733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]

An In-depth Technical Guide to Solvent Yellow 98 (CAS No. 12671-74-8)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available technical data for Solvent Yellow 98. It is intended for informational purposes for a scientific audience. Crucial data regarding detailed experimental protocols, comprehensive toxicological profiles, and biological activity, including interactions with signaling pathways, are not available in the public domain. Consequently, a complete assessment of this compound's properties and potential biological significance cannot be provided.

Introduction

This compound, identified by the CAS number 12671-74-8, is a fluorescent dye characterized by its greenish-yellow to yellow-orange powder appearance.[1][2] It is an organic-soluble colorant known for its excellent heat resistance and light fastness, making it suitable for a variety of industrial applications.[1] Chemically, it is identified as 2-octadecyl-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione.[2][3] Its primary use is in the coloring of plastics, including polystyrene (PS), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), polycarbonate (PC), polymethyl methacrylate (B99206) (PMMA), and polyethylene (B3416737) terephthalate (B1205515) (PET), as well as in fluorescent inks.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier and database sources.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| Chemical Name | 2-octadecyl-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione | [2][3] |

| Synonyms | C.I. 56238, Fluorescent Yellow 3G, Rosaplast Yellow FSG | [2][4] |

| CAS Number | 12671-74-8, 27870-92-4 | [4] |

| Molecular Formula | C₃₆H₄₅NO₂S | [2] |

| Molecular Weight | 555.82 g/mol | [2] |

| Appearance | Yellow-orange to greenish-yellow powder | [1][2] |

| Melting Point | 267 °C | [5] |

| Boiling Point | 699.9 ± 34.0 °C (Predicted) | [2] |

| Density | 1.118 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Insoluble in water; soluble in organic solvents. | [1][2] |

| Heat Resistance (in PS) | Up to 300 °C | [5] |

| Light Fastness (in PS) | Grade 6-7 | [5] |

Synthesis

General Synthesis Pathway

The manufacturing process for this compound involves a multi-step chemical synthesis.[1][2][6][7] The primary raw materials are 4-nitro-1,8-naphthalic anhydride (B1165640), o-aminothiophenol, and octadecylamine (B50001).[1][6][7] The general synthetic route can be summarized as follows:

-

Condensation: 4-nitro-1,8-naphthalic anhydride is first condensed with o-aminothiophenol to form a thioether compound.[1][6][7]

-

Amination/Imidation: The resulting thioether is then reacted with octadecylamine to produce a naphthalimide intermediate.[1][6][7]

-

Diazotization and Cyclization: The free amino group in the intermediate is diazotized using sodium nitrite, followed by a ring-closure reaction in the presence of copper sulfate.[1][2][7]

-

Final Treatment: The product is treated with an alkali solution, followed by filtration, drying, and crushing to yield the final this compound dye.[1][6][7]

Logical Workflow for Synthesis

The logical progression of the synthesis of this compound is depicted in the following diagram.

Caption: Logical workflow for the synthesis of this compound.

Note on Experimental Protocol: A detailed, step-by-step experimental protocol with specific quantities, reaction times, temperatures, and purification methods is not available in the reviewed public literature. The information provided outlines the general chemical transformations.

Analytical Characterization

Comprehensive analytical data with detailed experimental conditions for this compound are scarce in the public domain. However, standard analytical techniques would be employed for its characterization. A generic workflow for such an analysis is presented below.

General Experimental Workflow for Characterization

Caption: General experimental workflow for the analytical characterization of this compound.

Note on Experimental Protocols: Specific, detailed protocols for the analytical characterization of this compound are not publicly available. This includes information on sample preparation, instrumentation parameters, and data analysis procedures. While some suppliers indicate the availability of NMR data, the spectra and acquisition parameters are not provided in the public domain.[8]

Toxicological and Safety Information

GHS Classification

This compound is generally not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Summary of Toxicological Data

A comprehensive toxicological profile for this compound is not available in the public literature. Safety Data Sheets (SDS) for this compound consistently report "no data available" for key toxicological endpoints.[9][10][11]

Table 2: Summary of Available Toxicological Information

| Toxicological Endpoint | Data | References |

| Acute Oral Toxicity | No data available | [9][10][11] |

| Acute Dermal Toxicity | No data available | [9][10][11] |

| Skin Corrosion/Irritation | No data available | [9][10][11] |

| Serious Eye Damage/Irritation | No data available | [9][10][11] |

| Respiratory or Skin Sensitization | No data available | [9][10][11] |

| Germ Cell Mutagenicity | No data available | [9][10][11] |

| Carcinogenicity | No data available | [9][10][11] |

| Reproductive Toxicity | No data available | [9][10][11] |

| STOT-Single Exposure | No data available | [9][10][11] |

| STOT-Repeated Exposure | No data available | [9][10][11] |

Note on Experimental Protocols: Due to the lack of primary toxicological studies, no experimental protocols for the assessment of toxicity of this compound can be provided.

Biological Activity and Signaling Pathways

There is a significant absence of publicly available information regarding the biological activity of this compound. No studies were identified that investigate its interaction with cellular components, its potential to modulate signaling pathways, or any other biological effects. This lack of data prevents any discussion on its potential relevance for researchers in drug development and related fields.

Signaling Pathways

As no data exists on the interaction of this compound with any biological pathways, it is not possible to generate a diagram for this core requirement.

Conclusion

This compound is a commercially available fluorescent dye with well-defined applications in the plastics and ink industries. Its basic chemical and physical properties are documented, and a general synthetic route is known. However, this technical guide highlights a significant lack of in-depth scientific data for this compound. For an audience of researchers, scientists, and drug development professionals, the absence of detailed experimental protocols for its synthesis and characterization, a comprehensive toxicological profile, and any information on its biological activity or interaction with signaling pathways are critical data gaps. Further research would be required to elucidate these aspects and to determine if this compound has any properties of interest beyond its current industrial applications.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 12671-74-8 [chemicalbook.com]

- 3. 12671-74-8|2-Octadecyl-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione|BLD Pharm [bldpharm.com]

- 4. epsilonpigments.com [epsilonpigments.com]

- 5. dayglo.in [dayglo.in]

- 6. echemi.com [echemi.com]

- 7. chembk.com [chembk.com]

- 8. biosynth.com [biosynth.com]

- 9. echemi.com [echemi.com]

- 10. Page loading... [wap.guidechem.com]

- 11. This compound - Safety Data Sheet [chemicalbook.com]

In-Depth Technical Guide to the Spectral Properties of Solvent Yellow 98

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Properties of Solvent Yellow 98

This compound, also known by its Colour Index name C.I. 56238 and various commercial names such as Fluorescent Yellow 3G, Hostasol Yellow 3G, and Keyplast Fluorescent Yellow 3R, is a synthetic organic dye.[1][3][5] Its chemical structure is classified within the thioxanthene (B1196266) and aminoketone families.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. The dye is notable for its high heat resistance, withstanding temperatures up to 300°C, and excellent light fastness, typically rated 7-8 on a scale of 1 to 8, where 8 is superior.[1][6] It is insoluble in water but exhibits solubility in a range of organic solvents.[7][8]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₃₆H₄₅NO₂S | [9] |

| Molecular Weight | 555.81 g/mol | [9] |

| Appearance | Yellow-orange to greenish-yellow powder | [8][10] |

| Melting Point | ~267 °C | [7] |

| Heat Resistance | Up to 300°C | [1][6] |

| Light Fastness | 7-8 (out of 8) | [1][6] |

| Solubility in Water | Insoluble | [8] |

| Solubility in Acetone | 2.2 g/L | [7] |

| Solubility in Methylbenzene | 53.9 g/L | [7] |

| Solubility in Dichloromethane | 186.3 g/L | [7] |

| CAS Number | 12671-74-8, 27870-92-4 | [6][9] |

Spectral Properties

While specific quantitative spectral data for this compound are not extensively documented in scientific literature, its strong fluorescence is a key characteristic.[1][2] The dye is described as having a "beautiful fluorescence" and is used in applications requiring high visibility, such as in fluorescent inks and safety equipment.[4][8]

To facilitate further research, this guide outlines the standard methodologies for characterizing the spectral properties of a fluorescent dye like this compound.

Experimental Protocols

The following sections detail the experimental procedures for determining the key spectral properties of a fluorescent dye.

Determination of Absorption and Emission Spectra

Objective: To determine the wavelengths of maximum absorption (λabs) and emission (λem) of this compound in a specific solvent.

Methodology:

-

Solution Preparation: Prepare a dilute stock solution of this compound in a spectroscopic grade solvent (e.g., ethanol, dichloromethane). From the stock solution, prepare a series of dilutions with absorbances in the range of 0.01 to 0.1 at the expected absorption maximum to avoid inner filter effects.

-

Instrumentation: Utilize a calibrated UV-Vis spectrophotometer for absorption measurements and a spectrofluorometer for emission measurements.

-

Absorption Spectrum Measurement:

-

Use a quartz cuvette with a 1 cm path length.

-

Record a baseline spectrum using the pure solvent.

-

Measure the absorbance of the dye solution across a relevant wavelength range (e.g., 300-700 nm).

-

The wavelength at which the highest absorbance is recorded is the λabs.

-

-

Emission Spectrum Measurement:

-

Excite the sample at its λabs.

-

Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength (e.g., 400-800 nm).

-

The wavelength at the peak of the emission spectrum is the λem.

-

Determination of Molar Extinction Coefficient (ε)

Objective: To quantify the light-absorbing capacity of this compound at a specific wavelength.

Methodology:

-

Solution Preparation: Prepare a series of solutions of known concentrations of this compound in a chosen solvent.

-

Measurement: Measure the absorbance of each solution at the λabs using a UV-Vis spectrophotometer.

-

Calculation: According to the Beer-Lambert law (A = εbc), plot absorbance (A) versus concentration (c). The slope of the resulting linear fit will be the molar extinction coefficient (ε) when the path length (b) is 1 cm.

Determination of Fluorescence Quantum Yield (Φf)

Objective: To determine the efficiency of the fluorescence process.

Methodology:

The comparative (or relative) method is commonly employed.[11]

-

Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield and spectral properties that overlap with this compound.

-

Solution Preparation: Prepare a series of solutions of both the standard and this compound in the same solvent with absorbances below 0.1 at the excitation wavelength.

-

Data Acquisition:

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Record the integrated fluorescence intensity (the area under the emission curve) for each solution using a spectrofluorometer.

-

-

Calculation: The quantum yield of the sample (Φsample) is calculated using the following equation:

Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²)

where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

-

std refers to the standard and sample refers to this compound.

-

Experimental and Application Workflows

The primary application of this compound is in the coloration of polymers. The following workflow outlines the process of incorporating and characterizing this dye in a polymer matrix.

Caption: A flowchart illustrating the key stages in the incorporation and characterization of this compound in a polymer matrix.

Potential Research Applications

Given its strong fluorescence and stability, this compound could be explored for various research applications beyond its current industrial use.

-

Fluorescent Probe Development: With appropriate chemical modification, the thioxanthene core could be functionalized to create probes for specific analytes or cellular components.

-

Material Science Research: Its use in studying polymer dynamics, such as diffusion and degradation, could be investigated using fluorescence microscopy techniques.

-

Non-destructive Testing: The dye is already used in some non-destructive testing aerosols to detect microcracks on surfaces.[4]

Conclusion

This compound is a robust fluorescent dye with significant potential beyond its current applications. While a comprehensive, publicly available dataset of its quantitative spectral properties is currently lacking, the experimental protocols outlined in this guide provide a clear pathway for researchers to perform this characterization. Its excellent stability and strong fluorescence make it a compelling candidate for further investigation and development as a versatile fluorophore in various scientific and technological fields. The provided workflow for polymer applications serves as a foundational methodology for its integration and evaluation in new material systems. Further academic research is encouraged to fully elucidate the photophysical characteristics of this dye and unlock its broader potential.

References

- 1. union-pigment.com [union-pigment.com]

- 2. nbinno.com [nbinno.com]

- 3. epsilonpigments.com [epsilonpigments.com]

- 4. Page loading... [wap.guidechem.com]

- 5. specialchem.com [specialchem.com]

- 6. epsilonpigments.com [epsilonpigments.com]

- 7. dayglo.in [dayglo.in]

- 8. This compound [jnogilvychem.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. This compound, Fluorescent yellow 3G [xcwydyes.com]

- 11. chem.uci.edu [chem.uci.edu]

Solvent Yellow 98: A Spectroscopic and Photophysical Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Yellow 98, also known by its Colour Index name C.I. 56238, is a fluorescent dye characterized by its greenish-yellow hue.[1][2] It finds extensive application in the coloring of various plastics, including polystyrene (PS), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), polymethyl methacrylate (B99206) (PMMA), and polyethylene (B3416737) terephthalate (B1205515) (PET), as well as in fluorescent inks.[3][4][5][6] Its popularity in these applications stems from its high heat resistance, good lightfastness, and strong fluorescent properties.[2][7][8] This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, details a generalized experimental protocol for its photophysical characterization, and presents a logical workflow for these measurements.

Spectroscopic and Photophysical Data

However, qualitative descriptions consistently note its "strong fluorescent light" and "greenish yellow" color.[1][2] Technical datasheets also provide some information on its solubility in various organic solvents, which is a critical parameter for spectroscopic studies.

Solubility Data

The solubility of this compound in several organic solvents at 20°C has been reported as follows:

| Solvent | Solubility (g/L) |

| Acetone | 2.2 |

| Butyl acetate | 1.6 |

| Methylbenzene | 53.9 |

| Dichloromethane (B109758) | 186.3 |

| Ethyl alcohol | 1.1 |

Data sourced from a technical data sheet for this compound.[2]

This information is crucial for preparing solutions for spectroscopic analysis, with dichloromethane appearing to be an excellent solvent choice.

Experimental Protocols

The following section outlines a detailed, generalized methodology for determining the absorption and emission spectra of a fluorescent dye like this compound. These protocols are based on standard laboratory practices for photophysical measurements.

Preparation of Stock and Sample Solutions

Objective: To prepare a concentrated stock solution of this compound and a series of dilutions for analysis.

Materials:

-

This compound powder

-

Spectroscopic grade solvent (e.g., dichloromethane, based on solubility data)

-

Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)

-

Micropipettes

-

Analytical balance

Procedure:

-

Accurately weigh a small amount of this compound (e.g., 1-5 mg) using an analytical balance.

-

Dissolve the weighed dye in a known volume of the chosen spectroscopic grade solvent in a volumetric flask to create a concentrated stock solution (e.g., 10-3 M). Ensure complete dissolution, using sonication if necessary.

-

Perform a series of serial dilutions from the stock solution to prepare sample solutions with concentrations ranging from approximately 10-5 M to 10-7 M. These dilutions should be prepared in volumetric flasks to ensure accuracy.

Measurement of Absorption Spectrum

Objective: To determine the absorption spectrum and identify the wavelength(s) of maximum absorbance (λabs).

Apparatus:

-

Dual-beam UV-Visible spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Place the reference cuvette in the corresponding holder in the spectrophotometer.

-

Fill a second quartz cuvette with one of the diluted sample solutions (typically starting with a mid-range concentration, e.g., 10-6 M).

-

Place the sample cuvette in the sample holder.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 300-600 nm for a yellow dye). The absorbance at the maximum should ideally be between 0.1 and 1.0 to ensure linearity (within the Beer-Lambert law regime).

-

Identify the wavelength of maximum absorbance (λabs).

-

(Optional) To determine the molar absorptivity (ε), measure the absorbance of several solutions of known concentration at the λabs. Plot absorbance versus concentration. The slope of the resulting line, according to the Beer-Lambert law (A = εcl), will be the molar absorptivity (where c is the concentration in mol/L and l is the path length in cm).

Measurement of Emission (Fluorescence) Spectrum

Objective: To determine the fluorescence emission spectrum and identify the wavelength of maximum emission (λem).

Apparatus:

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length, four-sided polished for fluorescence)

Procedure:

-

Turn on the spectrofluorometer and allow the excitation lamp to warm up.

-

Fill a four-sided polished quartz cuvette with the same sample solution used for the absorption measurement (absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects).

-

Place the cuvette in the sample holder of the spectrofluorometer.

-

Set the excitation wavelength to the λabs determined from the absorption spectrum.

-

Scan the emission spectrum over a wavelength range starting from just above the excitation wavelength to longer wavelengths (e.g., if λabs is 450 nm, scan from 460 nm to 700 nm).

-

Identify the wavelength of maximum emission intensity (λem).

-

It is good practice to record the emission spectrum using a solution with a low absorbance at the excitation wavelength to minimize re-absorption of the emitted light.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for determining the absorption and emission spectra of this compound.

Caption: Experimental workflow for spectroscopic analysis of this compound.

Caption: Logical flow from sample preparation to spectral data acquisition.

References

- 1. China this compound / CAS 12671-74-8/27870-92-4 factory and manufacturers | Precise Color [precisechem.com]

- 2. dayglo.in [dayglo.in]

- 3. epsilonpigments.com [epsilonpigments.com]

- 4. epsilonpigments.com [epsilonpigments.com]

- 5. This compound Dyes (Fluorescent yellow 3G) for Plastic [colorbloomdyes.com]

- 6. This compound|CAS NO.12671-74-8/27870-92-4 [xcolorpigment.com]

- 7. union-pigment.com [union-pigment.com]

- 8. This compound - Fluorescent Yellow 3G - Rosaplast Yellow F5G from Emperor Chem [emperordye.com]

An In-depth Technical Guide to the Quantum Yield and Photostability of Solvent Yellow 98

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solvent Yellow 98, also known by trade names such as Hostasol Yellow 3G and Fluorescent Yellow 3G, is a fluorescent dye belonging to the thioxanthene (B1196266) class.[1] It is characterized by its strong, greenish-yellow fluorescence and is widely utilized in the coloring of plastics, fluorescent inks, and survival suits.[1][2] This technical guide provides a comprehensive overview of the available data on the photophysical properties of this compound, with a specific focus on its quantum yield and photostability. While precise quantitative data for its fluorescence quantum yield remains proprietary and is not extensively published in scientific literature, this document outlines the standardized methodologies for its determination and summarizes the existing semi-quantitative data regarding its light fastness and solubility.

Physicochemical Properties of this compound

This compound is an organic solvent dye with high thermal resistance and good light fastness.[1][3] It is insoluble in water but soluble in various organic solvents.[3][4] Its strong fluorescence makes it a valuable material for applications requiring high visibility.[5]

General Properties

| Property | Value | Reference |

| C.I. Name | This compound | [1][2] |

| CAS Number | 12671-74-8, 27870-92-4 | [2][6] |

| Molecular Formula | C36H45NO2S | [4][6] |

| Molecular Weight | 555.81 g/mol | [6] |

| Appearance | Yellow-orange powder | [4] |

| Chemical Class | Thioxanthene | [1] |

Solubility

The solubility of this compound in various organic solvents is a critical parameter for its application in different matrices. The following table summarizes the available solubility data.

| Solvent | Solubility (g/L at 20°C) |

| Acetone | 2.2 |

| Butyl Acetate | 1.6 |

| Methylbenzene | 53.9 |

| Dichloromethane | 186.3 |

| Ethyl Alcohol | 1.1 |

Data compiled from publicly available technical data sheets.

Quantum Yield of this compound

Photostability of this compound

The photostability of a dye refers to its ability to resist photodegradation upon exposure to light. This compound is generally described as having "good light fastness."[1][3] This is often reported on a scale of 1 to 8, where 8 represents the highest fastness.

Light Fastness in Polystyrene (PS)

| Property | Rating |

| Light Fastness | 6-7 to 7-8 |

The light fastness is rated on a blue wool scale, where 1 is very poor and 8 is excellent.[1]

Experimental Protocols

The following sections detail the standardized experimental methodologies for the determination of the fluorescence quantum yield and photostability of this compound.

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method for determining fluorescence quantum yield involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Materials:

-

This compound

-

A suitable quantum yield standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.54)

-

Spectroscopic grade solvent (e.g., ethanol, dichloromethane)

-

UV-Vis Spectrophotometer

-

Fluorometer

-

Cuvettes (1 cm path length)

Procedure:

-

Preparation of Solutions: Prepare a series of dilute solutions of both this compound and the quantum yield standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Absorbance Measurement: Measure the absorbance spectra of all solutions using the UV-Vis spectrophotometer.

-

Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the fluorometer. The excitation wavelength should be the same for both the sample and the standard.

-

Data Analysis: The quantum yield of this compound (Φx) can be calculated using the following equation:

Φx = Φst * (Ix / Ist) * (Ast / Ax) * (nx² / nst²)

Where:

-

Φst is the quantum yield of the standard

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

The subscripts 'x' and 'st' refer to the sample and the standard, respectively.

-

Determination of Photostability (Photobleaching Half-life)

Photobleaching half-life (t½) is the time required for the fluorescence intensity of a dye to decrease to 50% of its initial value under continuous illumination.

Materials:

-

Solution of this compound in a suitable solvent or polymer matrix.

-

Fluorescence microscope with a stable light source (e.g., laser or LED).

-

Sensitive camera (e.g., sCMOS or EMCCD).

-

Image analysis software (e.g., ImageJ/Fiji).

Procedure:

-

Sample Preparation: Prepare a sample of the this compound solution or polymer film on a microscope slide.

-

Microscope Setup: Place the slide on the microscope stage and select the appropriate filter set for the dye. Adjust the illumination intensity to a constant and reproducible level.

-

Image Acquisition: Acquire an initial image (t=0). Continuously illuminate the sample and acquire a time-lapse series of images at regular intervals until the fluorescence intensity has significantly decreased.

-

Data Analysis:

-

Select a region of interest (ROI) in the illuminated area.

-

Measure the mean fluorescence intensity within the ROI for each image in the time series.

-

Correct for background fluorescence.

-

Normalize the intensity values to the initial intensity at t=0.

-

Plot the normalized fluorescence intensity as a function of time.

-

Determine the time at which the fluorescence intensity drops to 50% of the initial value. This is the photobleaching half-life.

-

Visualizations

The following diagrams illustrate the experimental workflows and the factors influencing the photophysical properties of this compound.

References

An In-depth Technical Guide to the Solubility of Solvent Yellow 98 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of Solvent Yellow 98 in various organic solvents. The information contained herein is intended to support research, development, and quality control activities where this dye is utilized. This document presents available quantitative solubility data, outlines comprehensive experimental protocols for solubility determination, and provides a visual representation of the experimental workflow.

Introduction to this compound

This compound is a synthetic organic dye known for its vibrant greenish-yellow fluorescence and excellent solubility in many organic solvents.[1][2] Chemically, it belongs to the aminoketone class.[1] Its high heat resistance and light fastness make it a popular choice for coloring a variety of materials, including plastics such as polystyrene (PS), polycarbonate (PC), and polymethyl methacrylate (B99206) (PMMA), as well as in fluorescent inks.[2][3] Understanding its solubility is critical for optimizing its use in these applications, ensuring uniform coloration and product stability.

Quantitative Solubility Data

The solubility of this compound has been quantified in several common organic solvents. The data presented below is compiled from publicly available technical datasheets. It is important to note that this data is typically provided for a standard temperature of 20°C. Researchers should consider that solubility is temperature-dependent and may vary with the purity of both the dye and the solvents used.

Table 1: Solubility of this compound in Various Organic Solvents at 20°C

| Organic Solvent | Solubility (g/L) at 20°C |

| Dichloromethane | 186.3[3][4] |

| Methylbenzene (Toluene) | 53.9[3][4] |

| Acetone | 2.2[3][4] |

| Butyl Acetate | 1.6[3][4] |

| Ethyl Alcohol | 1.1[3][4] |

Note: The available quantitative data is limited. Further experimental determination is recommended for other solvents and temperatures relevant to specific applications.

Experimental Protocols for Solubility Determination

The solubility of a dye like this compound in an organic solvent can be determined using several established methods. The two most common and reliable methods are the gravimetric method and the UV-Visible spectrophotometric method.

Gravimetric Method

The gravimetric method is a direct approach that relies on the mass measurement of the dissolved dye in a saturated solution. It is a straightforward and accurate method if performed meticulously.

3.1.1. Materials and Equipment

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatic shaker or water bath

-

Sealed, airtight glass vials or flasks

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm pore size, solvent-compatible)

-

Pre-weighed evaporation dishes

-

Drying oven

-

Desiccator

3.1.2. Detailed Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed glass vial. The presence of undissolved dye at the bottom of the vial is essential to ensure saturation.

-

Place the sealed vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. Periodically check to see if the concentration of the supernatant is constant.

-

-

Separation of the Saturated Solution:

-

Once equilibrium is achieved, cease agitation and allow the vial to stand undisturbed at the constant temperature for at least 4 hours to allow the excess solid to settle.

-

Carefully draw a specific volume of the clear supernatant (e.g., 10 mL) using a pipette, ensuring no solid particles are disturbed. For added certainty, pass the collected supernatant through a syringe filter.

-

-

Mass Determination of the Dissolved Dye:

-

Transfer the filtered saturated solution into a pre-weighed, clean, and dry evaporation dish.

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the dye (a temperature below the dye's melting point of 267°C is recommended; for volatile solvents, a fume hood at a lower temperature may suffice).[3][4]

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the dish on the analytical balance.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved dye by subtracting the initial mass of the empty evaporation dish from the final constant mass.

-

The solubility is then expressed in grams per liter (g/L) by scaling the mass of the residue to the volume of the filtrate used.

-

UV-Visible Spectrophotometric Method

This indirect method determines the concentration of the dye in a saturated solution by measuring its absorbance of light at a specific wavelength. This method is particularly suitable for colored compounds and requires smaller sample volumes.

3.2.1. Materials and Equipment

-

All materials listed for the gravimetric method.

-

UV-Visible Spectrophotometer

-

Quartz or glass cuvettes (solvent-compatible)

3.2.2. Detailed Procedure

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute, non-saturated solution of this compound in the chosen solvent.

-

Scan the solution using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 350-500 nm) to identify the wavelength of maximum absorbance (λmax). All subsequent measurements will be taken at this wavelength for maximum sensitivity.

-

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound with known concentrations in the same solvent. The concentration range should be chosen to ensure that the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Measure the absorbance of each standard solution at the predetermined λmax, using the pure solvent as a blank.

-

Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a straight line. Determine the equation of the line (y = mx + c), where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept.

-

-

Analysis of the Saturated Solution:

-

Prepare a saturated solution of this compound and separate the clear supernatant as described in the gravimetric method (steps 1 and 2).

-

Carefully dilute a known volume of the saturated filtrate with the pure solvent to bring the absorbance into the range of the calibration curve. The dilution factor must be accurately recorded.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the measured absorbance and the equation of the calibration curve to calculate the concentration of the diluted solution.

-

Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.

-

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound using the gravimetric method.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

This guide has provided the available quantitative data on the solubility of this compound in select organic solvents and has detailed two robust experimental methods for its determination. For professionals in research and drug development, accurate solubility data is paramount for formulation, efficacy, and safety. It is strongly recommended that researchers determine the solubility of this compound in their specific solvent systems and at relevant process temperatures, using the protocols outlined in this document as a comprehensive guide.

References

Navigating the Laboratory Landscape: A Technical Safety Guide to Solvent Yellow 98

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data and handling procedures for Solvent Yellow 98 (CAS No. 12671-74-8) for laboratory use. Due to a notable lack of extensive toxicological and ecological data in publicly available safety data sheets, this guide emphasizes a cautious approach, integrating general safety protocols for handling fluorescent and azo dyes, and fine chemical powders.

Section 1: Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling and use in a laboratory setting. The data presented below is a consolidation of information from various safety data sheets.

| Property | Value | Source |

| CAS Number | 12671-74-8 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C36H45NO2S | [1][8] |

| Molecular Weight | 555.81 g/mol | [1][8] |

| Appearance | Greenish-yellow to yellow-orange powder | [1][5] |

| Boiling Point | 699.9 °C at 760 mmHg | [1] |

| Flash Point | 377.1 °C | [1] |

| Density | 1.118 g/cm³ | [1] |

| Solubility | Insoluble in water; soluble in organic solvents. | [5] |

Section 2: Hazard Identification and Toxicology

A critical assessment of the available safety data sheets reveals a significant gap in the toxicological information for this compound. Many standard toxicological endpoints are listed as "no data available." This underscores the necessity of handling this substance with a high degree of caution, assuming it may be hazardous until proven otherwise.

| Hazard Classification | GHS Classification | Precautionary Statements |

| Acute Toxicity | No data available | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |

| Skin Corrosion/Irritation | No data available | P262: Do not get in eyes, on skin, or on clothing. |

| Serious Eye Damage/Irritation | No data available | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Respiratory or Skin Sensitization | No data available | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| Germ Cell Mutagenicity | No data available | P302+P352: IF ON SKIN: Wash with plenty of water. |

| Carcinogenicity | No data available | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Reproductive Toxicity | No data available | |

| STOT-Single Exposure | No data available | |

| STOT-Repeated Exposure | No data available | |

| Aspiration Hazard | No data available |

Note: The absence of data does not signify an absence of hazard. As this compound is an azo dye, it is prudent to handle it with care, as some azo compounds can metabolize to form aromatic amines, which may be carcinogenic.[9][10][11][12]

Section 3: Experimental Safety Protocols

Given the limited specific data for this compound, the following experimental protocols are based on general best practices for handling powdered chemicals, fluorescent dyes, and azo dyes in a laboratory setting.[13][14][15][16][17]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.

-

Skin Protection: A lab coat must be worn at all times. Chemical-resistant gloves (e.g., nitrile) are required. Inspect gloves for any signs of degradation or perforation before use.

-

Respiratory Protection: A NIOSH-approved respirator should be used when handling the powder outside of a certified chemical fume hood, or when engineering controls are not sufficient to minimize exposure to dust.

Engineering Controls

-

Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[13]

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.

Handling and Storage

-

Handling:

-

Avoid the generation of dust.[2] Use techniques such as gentle scooping or weighing on a draft shield.

-

Grounding and bonding should be used to prevent static discharge, which could ignite the dust.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

-

-

Storage:

Spill and Waste Disposal

-

Spills:

-

For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled waste container.

-

For larger spills, evacuate the area and follow your institution's emergency procedures.

-

-

Waste Disposal:

-

Dispose of waste in accordance with all applicable federal, state, and local regulations.

-

As a fluorescent dye, it is important to prevent its release into the environment. Do not dispose of it down the drain.[18]

-

Section 4: First Aid Measures

In the event of exposure, immediate action is crucial.[1][2]

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Section 5: Visualized Laboratory Safety Workflow

The following diagram illustrates a general workflow for the safe handling of chemical powders like this compound in a laboratory setting.

Caption: General laboratory workflow for handling hazardous chemical powders.

Conclusion

The safe use of this compound in a research environment hinges on a conservative approach to safety, given the significant gaps in its toxicological profile. Researchers, scientists, and drug development professionals are urged to adhere to the general safety principles for handling potentially hazardous chemical powders, fluorescent dyes, and azo dyes. By implementing robust engineering controls, consistent use of appropriate personal protective equipment, and meticulous handling and disposal practices, the risks associated with the use of this compound can be effectively managed.

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. Page loading... [wap.guidechem.com]

- 4. targetmol.com [targetmol.com]

- 5. This compound | 12671-74-8 [chemicalbook.com]

- 6. dayglo.in [dayglo.in]

- 7. China this compound / CAS 12671-74-8/27870-92-4 factory and manufacturers | Precise Color [precisechem.com]

- 8. scbt.com [scbt.com]

- 9. blog.qima.com [blog.qima.com]

- 10. researchgate.net [researchgate.net]

- 11. atslab.com [atslab.com]

- 12. hqts.com [hqts.com]

- 13. uwlax.edu [uwlax.edu]

- 14. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]

- 15. artsci.usu.edu [artsci.usu.edu]

- 16. cce.caltech.edu [cce.caltech.edu]

- 17. General Laboratory Safety Practices - Environmental Health & Safety [ehs.utoronto.ca]

- 18. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Synthesis of Solvent Yellow 98 and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for Solvent Yellow 98 (C.I. 56238), a fluorescent dye known for its vibrant greenish-yellow color and applications in various industries, including plastics and coatings. This document details the core chemical reactions, experimental procedures, and key intermediates involved in the manufacturing of this complex organic molecule.

Introduction to this compound

This compound is a member of the thioxanthene (B1196266) class of dyes, characterized by a complex heterocyclic structure that imparts its unique fluorescent properties. Its chemical name is 2-octadecyl-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione, and it is known for its excellent heat resistance and light fastness. These properties make it a valuable colorant for high-performance materials.

Core Synthesis Pathway of this compound

The synthesis of this compound is a multi-step process that begins with the modification of 1,8-naphthalic anhydride (B1165640). The general pathway involves four key transformations:

-

Thioetherification: Introduction of a 2-aminophenylthio group at the 4-position of the naphthalic anhydride ring.

-

Imidation: Reaction of the anhydride with octadecylamine (B50001) to form the corresponding naphthalimide.

-

Diazotization: Conversion of the primary aromatic amine on the phenylthio group to a diazonium salt.

-

Intramolecular Cyclization: Ring closure to form the final thioxanthene heterocyclic system.

The overall synthesis workflow can be visualized as follows:

Detailed Experimental Protocols

This section provides detailed methodologies for the key steps in the synthesis of this compound, based on established chemical literature.

Step 1: Synthesis of 4-(2-Aminophenylthio)-1,8-naphthalic Anhydride

This initial step involves the nucleophilic aromatic substitution of a nitro group from 4-nitro-1,8-naphthalic anhydride with 2-aminobenzenethiol.

Experimental Protocol:

A detailed and optimized procedure for a similar reaction using 4-chloro-1,8-naphthalic anhydride is provided in U.S. Patent 5,347,019 A, which can be adapted for the nitro-substituted starting material. The key aspects of this aqueous-phase synthesis are highlighted below.[1]

-

Reactants:

-

4-Nitro-1,8-naphthalic anhydride

-

An alkali metal hydroxide (B78521) (e.g., sodium hydroxide or potassium hydroxide) to form the thiophenolate in situ.

-

-

Solvent: Water

-

Reaction Conditions:

-

A suspension of 4-nitro-1,8-naphthalic anhydride in water is prepared.

-

An aqueous solution of the alkali metal salt of 2-aminothiophenol is added.

-

The reaction mixture is heated to approximately 80°C and stirred for several hours.

-

-

Work-up and Purification:

-

The resulting yellow product suspension is cooled and filtered.

-

The filter cake is washed with water until neutral.

-

The product is dried in an oven.

-

This aqueous-based method is advantageous as it avoids the use of organic solvents like dimethylformamide, leading to a more environmentally friendly process and a high-purity product that can often be used in the next step without further purification.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 4-Chloro-1,8-naphthalic anhydride | U.S. Patent 5,347,019 A[1] |

| Reagent | 2-Aminothiophenol | U.S. Patent 5,347,019 A[1] |

| Solvent | Water | U.S. Patent 5,347,019 A[1] |

| Reaction Temperature | 80°C | U.S. Patent 5,347,019 A[1] |

| Reaction Time | 2 hours | U.S. Patent 5,347,019 A[1] |

| Yield | up to 95% | U.S. Patent 5,347,019 A[1] |

| Purity | ~96% (by diazotization) | U.S. Patent 5,347,019 A[1] |

Step 2: Synthesis of 4-(2-Aminophenylthio)-N-octadecyl-1,8-naphthalimide

The intermediate anhydride is then converted to the corresponding imide by reaction with a long-chain alkylamine.

Experimental Protocol:

-

Reactants:

-

4-(2-Aminophenylthio)-1,8-naphthalic anhydride

-

Octadecylamine

-

-

Solvent: A high-boiling point organic solvent such as glacial acetic acid, N-methyl-2-pyrrolidone (NMP), or dimethylformamide (DMF).

-

Reaction Conditions:

-

The reactants are dissolved or suspended in the chosen solvent.

-

The mixture is heated to reflux for several hours to drive the condensation reaction and remove the water formed.

-

-

Work-up and Purification:

-

The reaction mixture is cooled, and the product is precipitated by pouring it into a non-solvent like water or ethanol.

-

The solid product is collected by filtration, washed, and dried. Recrystallization from a suitable solvent may be necessary to achieve high purity.

-

Step 3: Diazotization of 4-(2-Aminophenylthio)-N-octadecyl-1,8-naphthalimide

The primary aromatic amino group of the naphthalimide intermediate is converted to a diazonium salt.

Experimental Protocol:

-

Reactants:

-

4-(2-Aminophenylthio)-N-octadecyl-1,8-naphthalimide

-

Sodium nitrite (NaNO₂)

-

A strong mineral acid (e.g., hydrochloric acid or sulfuric acid)

-

-

Reaction Conditions:

-

The naphthalimide derivative is dissolved or suspended in the strong acid at a low temperature (typically 0-5°C) to form the amine salt.

-

An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the diazonium salt in situ. The reaction progress can be monitored using starch-iodide paper to detect the presence of excess nitrous acid.

-

-

Note: The resulting diazonium salt solution is typically used immediately in the next step without isolation due to its instability.

Step 4: Intramolecular Cyclization to this compound

The final step is a copper-catalyzed intramolecular cyclization (a variation of the Sandmeyer reaction) to form the thioxanthene ring system.

Experimental Protocol:

-

Reactant:

-

The cold diazonium salt solution from the previous step.

-

-

Catalyst:

-

Copper(II) sulfate monohydrate (CuSO₄·H₂O)

-

-

Reaction Conditions:

-

The cold diazonium salt solution is slowly added to a solution or suspension of copper(II) sulfate.

-

The mixture is gradually warmed to facilitate the cyclization and nitrogen gas evolution.

-

-

Work-up and Purification:

-

The reaction mixture is often treated with a mild base (e.g., soda ash) to neutralize the acid.[2]

-

The crude product is collected by filtration, washed extensively with water, and dried.

-

Purification can be achieved by recrystallization from a suitable organic solvent or by column chromatography.

-

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound can be achieved by modifying the starting materials or intermediates.

-

Variation of the N-Alkyl Chain: By replacing octadecylamine with other primary amines in Step 2, a range of N-substituted derivatives can be prepared. This allows for tuning the solubility and compatibility of the dye with different polymer matrices.

-

Substitution on the Phenylthio Moiety: Utilizing substituted 2-aminobenzenethiols in Step 1 would introduce substituents on the phenyl ring of the thioxanthene core, potentially altering the photophysical properties of the dye.

The logical relationship for the synthesis of derivatives can be represented as follows:

Conclusion

The synthesis of this compound is a well-established, albeit complex, multi-step process in industrial organic chemistry. The key to a successful synthesis lies in the careful control of reaction conditions at each stage, particularly in the initial thioetherification and the final diazotization and cyclization steps. The modular nature of the synthesis allows for the potential creation of a variety of derivatives with tailored properties for specific applications. Further research into optimizing these synthetic routes, particularly with a focus on green chemistry principles, could lead to more efficient and sustainable production of this important class of fluorescent dyes.

References

Solvent Yellow 98: A Technical Guide to its Properties and Untapped Potential in Scientific Research

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: Solvent Yellow 98, a synthetic organic dye of the thiaxanthene class, is a brightly fluorescent compound with a greenish-yellow hue.[1][2] While it has found extensive application in the materials science sector, particularly for coloring plastics, fibers, and inks due to its high thermal resistance and light fastness, its potential within biological and pharmacological research remains largely unexplored.[1][3][4] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound and explores its potential, yet unproven, applications in scientific research, drawing parallels with structurally related compounds that have been utilized in biomedical studies.

Physicochemical Properties of this compound

This compound is characterized by its strong fluorescence and excellent stability.[1] Its insolubility in water and high solubility in organic solvents are key characteristics that define its current applications.[5][6] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₃₆H₄₅NO₂S | [2][7] |

| Molecular Weight | 555.81 g/mol | [2][7] |

| CAS Number | 12671-74-8 | [2][7] |

| Appearance | Greenish-yellow powder | [6] |

| Melting Point | 115°C | [6] |

| Thermal Resistance (in PS) | Up to 300°C | [1] |

| Solubility | Insoluble in water, soluble in organic solvents | [5][6] |

Current Applications

The current use of this compound is primarily in industrial settings. Its strong fluorescence and stability make it a valuable colorant for a variety of materials, including:

-

Plastics: Polystyrene (PS), Acrylonitrile Butadiene Styrene (ABS), Polycarbonate (PC), and others.[3][8]

-

Fibers: Polyester and Polyamide fibers.[4]

-

Inks: Fluorescent inks.[1]

-

Other: Non-destructive testing aerosols and nanolatex color pastes.

Potential Scientific Research Applications

While there is a significant lack of direct research on the biological applications of this compound, its chemical structure and fluorescent properties suggest several potential areas for investigation. The thiaxanthene core of this compound is a structural motif found in other fluorescent probes used in cellular imaging.[1] Some tetracyclic thioxanthene (B1196266) derivatives have even been studied for their cytotoxic effects against cancer cell lines, hinting at potential theranostic applications.[9]

As a Fluorescent Probe for Cellular Imaging

The strong fluorescence of this compound is its most promising feature for scientific research.[1] Fluorescent probes are indispensable tools in modern cell biology, allowing for the visualization of cellular structures and processes.[10] Given its hydrophobic nature, this compound could potentially be used to stain lipid-rich structures within cells, such as membranes or lipid droplets.

A hypothetical workflow for evaluating this compound as a cellular imaging agent is outlined below.

Caption: A logical workflow for the initial investigation of this compound as a potential fluorescent probe for cellular imaging.

In Drug Delivery Systems

Fluorescent dyes are increasingly being used to track the in vivo and in vitro fate of drug delivery systems, such as nanoparticles and liposomes.[11][12] The high hydrophobicity of this compound suggests it could be encapsulated within lipid- or polymer-based nanoparticles to facilitate their visualization and tracking. This would enable researchers to study the biodistribution, cellular uptake, and drug release kinetics of these delivery vehicles.

The following diagram illustrates the concept of using a fluorescent dye like this compound to track a nanoparticle-based drug delivery system.

Caption: Encapsulation of this compound within a drug delivery nanoparticle to enable fluorescent tracking.

Experimental Protocols

As there are no published studies of this compound in a biological context, detailed experimental protocols for its use in research are not available. However, based on the applications of similar fluorescent dyes, the following general methodologies could be adapted.

General Protocol for Cellular Staining (Hypothetical)

-

Preparation of Stock Solution: Prepare a 1-10 mM stock solution of this compound in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO).

-

Cell Culture: Culture cells of interest on glass coverslips or in imaging-compatible plates to an appropriate confluency.

-